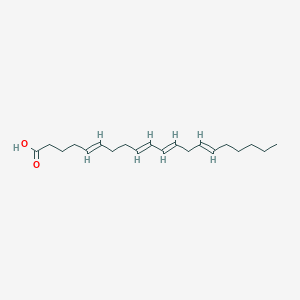

Icosa-5,9,11,14-tetraenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Icosa-5,9,11,14-tetraenoic acid is any icosatetraenoic acid with the double bonds at positions 5, 9, 11 and 14.

Aplicaciones Científicas De Investigación

Biological Functions and Metabolism

Icosa-5,9,11,14-tetraenoic acid is primarily known for its role as a precursor in the biosynthesis of eicosanoids, which are signaling molecules that exert various physiological effects. These include:

- Prostaglandins : Involved in the regulation of inflammation and immune responses.

- Thromboxanes : Play a role in platelet aggregation and vasoconstriction.

- Leukotrienes : Important mediators in allergic responses and asthma.

The conversion of this fatty acid into eicosanoids underscores its importance in maintaining homeostasis and responding to pathological conditions .

Cardiovascular Health

Research has shown that eicosatetraenoic acid may have protective effects against cardiovascular diseases. Its anti-inflammatory properties can help reduce the risk of atherosclerosis and thrombosis. A study indicated that diets rich in omega-6 fatty acids like eicosatetraenoic acid could lower blood cholesterol levels and improve endothelial function .

Neurological Applications

Eicosatetraenoic acid is also significant in neurological health. It is found in high concentrations in the brain and is involved in neuroinflammatory processes. Studies suggest that it may play a role in neuroprotection and could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis by modulating inflammatory pathways .

Cancer Research

The role of eicosatetraenoic acid in cancer biology has garnered attention. It has been observed that this fatty acid can influence tumor growth and metastasis through its metabolic derivatives. Some studies indicate that certain eicosanoid metabolites derived from eicosatetraenoic acid may promote apoptosis in cancer cells while inhibiting angiogenesis .

Dietary Sources and Supplementation

Eicosatetraenoic acid is predominantly obtained from dietary sources such as fish oils, which are rich in omega-6 fatty acids. Supplementation with this compound has been explored for its potential benefits in improving overall health, particularly for inflammatory conditions like rheumatoid arthritis and psoriasis .

Case Study 1: Cardiovascular Benefits

A clinical trial involving participants with high cholesterol levels showed that supplementation with fish oil containing eicosatetraenoic acid led to significant reductions in LDL cholesterol and triglycerides over a 12-week period. The study concluded that regular intake of eicosatetraenoic acid can contribute to cardiovascular health by improving lipid profiles .

Case Study 2: Neuroprotective Effects

In a cohort study on patients with multiple sclerosis, those who supplemented with eicosatetraenoic acid reported fewer relapses and improved quality of life metrics compared to those who did not supplement. This suggests a potential therapeutic role for this fatty acid in managing neurological disorders .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biological Functions | Precursor for eicosanoids (prostaglandins, thromboxanes, leukotrienes) | Essential for inflammation regulation |

| Cardiovascular Health | Reduces risk factors for heart disease | Lowers cholesterol; improves endothelial function |

| Neurological Applications | Neuroprotection; modulation of inflammatory processes | Potential benefits in Alzheimer's and multiple sclerosis |

| Cancer Research | Influences tumor growth; apoptosis promotion | Eicosanoid metabolites may inhibit angiogenesis |

| Dietary Sources | Found in fish oils; dietary supplementation | Supports overall health; beneficial for inflammatory conditions |

Propiedades

Fórmula molecular |

C20H32O2 |

|---|---|

Peso molecular |

304.5 g/mol |

Nombre IUPAC |

(5E,9E,11E,14E)-icosa-5,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-12,15-16H,2-5,8,13-14,17-19H2,1H3,(H,21,22)/b7-6+,10-9+,12-11+,16-15+ |

Clave InChI |

AIFURHAYMCAHOM-JYMQAYGPSA-N |

SMILES isomérico |

CCCCC/C=C/C/C=C/C=C/CC/C=C/CCCC(=O)O |

SMILES canónico |

CCCCCC=CCC=CC=CCCC=CCCCC(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.